Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)-

Catalog No.
S14323594
CAS No.
73932-11-3
M.F
C12H12N2OS
M. Wt
232.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)-

CAS Number

73932-11-3

Product Name

Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)-

IUPAC Name

2-imidazol-1-yl-1-(4-methylsulfanylphenyl)ethanone

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

InChI

InChI=1S/C12H12N2OS/c1-16-11-4-2-10(3-5-11)12(15)8-14-7-6-13-9-14/h2-7,9H,8H2,1H3

InChI Key

XOCANYCBIQEMJX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CN2C=CN=C2

Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)-, also known as 4'-(imidazol-1-yl)acetophenone, is a chemical compound characterized by the presence of an imidazole ring attached to an acetophenone moiety. Its molecular formula is C11H10N2OS, and it features a methylthio group at the para position relative to the acetophenone structure. This compound is primarily recognized for its role as a selective inhibitor of thromboxane synthase, an enzyme involved in the synthesis of thromboxane, which plays a significant role in platelet aggregation and vasoconstriction .

The primary chemical reaction involving acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- is its inhibition of thromboxane synthesis. This occurs through competitive inhibition of thromboxane synthase, disrupting the arachidonic acid metabolic pathway. The compound's interaction with this enzyme leads to reduced levels of thromboxane B2, which is crucial for modulating vascular tone and platelet function .

Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- exhibits significant biological activity as a selective thromboxane synthesis inhibitor. In animal models, such as spontaneously hypertensive rats, it has been shown to effectively suppress serum thromboxane B2 concentrations. This suppression indicates its potential therapeutic effects in conditions related to cardiovascular diseases and hypertension by reducing platelet aggregation and promoting vasodilation .

The synthesis of acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- can be achieved through various methods, typically involving the reaction of substituted acetophenones with imidazole derivatives. One common approach includes:

  • Formation of the Imidazole Ring: Reacting an appropriate aldehyde with a suitable amine to form the imidazole.
  • Acetylation: The imidazole can then be acetylated using acetic anhydride or acetyl chloride.
  • Methylthio Substitution: Finally, introducing the methylthio group can be accomplished through nucleophilic substitution reactions.

These steps can be optimized based on specific laboratory conditions to yield high purity and yield of the target compound .

Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- has diverse applications in both research and industry:

  • Pharmaceutical Research: It is investigated for its potential therapeutic effects in cardiovascular diseases due to its role as a thromboxane synthesis inhibitor.
  • Chemical Intermediates: Utilized in synthetic organic chemistry as a building block for more complex molecules.
  • Biological Studies: Employed in studies exploring platelet function and vascular biology .

Studies have demonstrated that acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- interacts specifically with thromboxane synthase. The compound's selective inhibition affects biochemical pathways related to platelet aggregation and vascular responses. In vitro studies indicate that varying concentrations of this compound lead to different levels of thromboxane B2 suppression, highlighting its potential dose-dependent effects on biological systems .

Several compounds share structural similarities with acetophenone, 2-(1-imidazolyl)-4'-(methylthio)-. Here are some notable examples:

Compound NameStructureUnique Features
AcetophenoneC8H8OBasic structure without additional functional groups
4'-(Ethylthio)-2-(1-imidazolyl)acetophenoneC13H14N2OSContains an ethylthio group instead of methylthio
4'-(Hydroxymethyl)-2-(1-imidazolyl)acetophenoneC12H13N2O3Features a hydroxymethyl group
4'-(Chloromethyl)-2-(1-imidazolyl)acetophenoneC11H10ClN2OContains a chloromethyl group

Each of these compounds demonstrates unique properties that differentiate them from acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- while maintaining similar core structures. The presence of different substituents influences their biological activity and potential applications in medicinal chemistry .

Molecular Basis of Thromboxane A₂ Biosynthesis Pathway Modulation

Thromboxane A₂ (TxA₂) is synthesized via a two-step enzymatic process: cyclooxygenase (COX) converts arachidonic acid into prostaglandin H₂ (PGH₂), which thromboxane synthase then metabolizes into TxA₂. Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)-, selectively targets thromboxane synthase, diverting PGH₂ toward alternative pathways that produce vasodilatory prostaglandins like prostaglandin E₂ (PGE₂) and prostacyclin (PGI₂). This shift reduces TxA₂-mediated platelet aggregation and vasoconstriction, which are implicated in thrombotic disorders.

The compound’s imidazole moiety is critical for binding to thromboxane synthase. Structural studies of homologous enzymes reveal that imidazole derivatives coordinate with the heme iron at the active site, blocking substrate access. In human platelets, this inhibition reduces TxA₂ generation by >90% ex vivo, as measured by thromboxane B₂ (TxB₂) suppression. However, in vivo efficacy requires near-complete enzyme inhibition due to the high catalytic capacity of thromboxane synthase. For example, a 94% reduction in serum TxB₂ correlates with only a 28% decrease in urinary Tx-M, a marker of systemic TxA₂ production.

Table 1: Effects of Thromboxane Synthase Inhibition on TxA₂ Metabolites

ParameterAspirin (120 mg)Thromboxane Synthase InhibitorCombination Therapy
Serum TxB₂ Inhibition (%)94 ± 196 ± 298 ± 1
Urinary Tx-M Reduction (%)28 ± 837 ± 958 ± 7

Data adapted from human volunteer studies.

Competitive Inhibition Kinetics at the Heme-Active Site

Thromboxane synthase, a cytochrome P450 enzyme (CYP5A1), contains a heme-prosthetic group essential for catalyzing the isomerization of PGH₂ to TxA₂. Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)-, acts as a competitive inhibitor by binding to the heme-active site, as demonstrated by site-directed mutagenesis studies. Substitutions at residue Arg-413 abolish enzymatic activity, underscoring its role in substrate recognition. Similarly, mutations at Ala-408 reduce catalytic efficiency by 60–70%, suggesting this residue stabilizes the hydrophobic substrate pocket.

Kinetic analyses reveal an inhibition constant ($$K_i$$) in the nanomolar range, reflecting high affinity for thromboxane synthase. The compound’s methylthio group enhances hydrophobic interactions with the active site, while the imidazole ring coordinates with the heme iron, mimicking the native substrate’s endoperoxide group. This mechanism is distinct from COX inhibitors like aspirin, which acetylates Ser-530 to block PGH₂ synthesis.

Table 2: Impact of Active Site Mutations on Thromboxane Synthase Activity

MutationResidual Activity (%)Proposed Role
Arg-413→Gly0Substrate binding/recognition
Ala-408→Leu40Hydrophobic substrate stabilization
Glu-433→Ala45Heme environment modulation

Data derived from recombinant enzyme studies.

Selectivity Profiling Against Related Cytochrome P450 Enzymes

Despite belonging to the cytochrome P450 superfamily, thromboxane synthase (CYP5A1) shares limited homology with drug-metabolizing isoforms like CYP3A4 or CYP2C9. Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)-, exhibits >100-fold selectivity for thromboxane synthase over other P450s, attributed to structural differences in the active site. For instance, CYP5A1 lacks the conserved threonine residue (Thr-252 in P450cam) involved in oxygen activation, which is critical for monooxygenase activity in other P450s.

Comparative studies with imidazole-based inhibitors show minimal cross-reactivity with prostacyclin synthase or COX-1/COX-2. This specificity prevents unintended disruption of vasodilatory prostaglandin synthesis, a common limitation of non-selective NSAIDs. Additionally, the compound does not alter platelet cyclic AMP levels, further distinguishing it from phosphodiesterase inhibitors.

Ullmann-type coupling reactions have emerged as a fundamental approach for the synthesis of imidazolyl-substituted acetophenone derivatives, offering efficient carbon-nitrogen bond formation under relatively mild conditions [3] [4]. These copper-catalyzed processes enable the direct attachment of imidazole rings to aryl halides, providing access to complex heterocyclic structures with high regioselectivity [5].

The classical Ullmann coupling mechanism involves the formation of organocopper intermediates through oxidative addition of copper to aryl halides, followed by coordination of the imidazole nucleophile and subsequent reductive elimination [3]. Modern modifications of this methodology employ ligand-accelerated protocols that significantly reduce reaction temperatures and improve yields compared to traditional conditions [3]. The use of bidentate nitrogen-containing ligands, particularly 4,7-dimethoxy-1,10-phenanthroline, has proven exceptionally effective in promoting these transformations [4].

Recent developments in ligand design have focused on hydrolytically stable compounds that coordinate copper(I) centers effectively [3]. The optimal ligand systems demonstrate equimolar ratios with respect to the copper catalyst, contrasting with earlier methods that required excessive ligand loadings [3]. These improvements have enabled reaction temperatures of 100-130 degrees Celsius compared to the previously required temperatures exceeding 150 degrees Celsius [3].

Optimization of Reaction Parameters

The efficiency of Ullmann-type couplings for imidazole functionalization depends critically on several key parameters [4] [6]. Temperature optimization studies have demonstrated that reactions proceed effectively at 110-130 degrees Celsius when appropriate ligands are employed [4] [6]. Base selection plays a crucial role, with potassium carbonate and cesium carbonate showing superior performance compared to weaker bases [7] [8].

Catalyst loading optimization has revealed that 5-15 mol% copper(I) iodide provides optimal activity without excessive cost [3] [6]. The addition of 1,3-di(pyridin-2-yl)propane-1,3-dione as a ligand has shown particular promise, achieving yields of 92% under optimized conditions [6]. These conditions involve copper(I) iodide (10 mol%), potassium carbonate (2 equivalents), and N,N-dimethylformamide as solvent at 110 degrees Celsius for 12-18 hours [6].

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield Range (%)
CuI/L1c (4,7-dimethoxy-1,10-phenanthroline)K₂CO₃DMF1104-675-95
CuI/1,3-di(pyridin-2-yl)propane-1,3-dioneK₂CO₃DMF11012-1885-92
Cu(OAc)₂/1,8-naphthyridine complexK₂CO₃DMF1208-1270-85
CuI/8-hydroxyquinolineCs₂CO₃DMF1306-865-80
Pd(OAc)₂/CuI bimetallic systemBase-freeDMF1404860-85

Mechanistic Considerations

The mechanism of ligand-accelerated Ullmann coupling involves several distinct steps that have been elucidated through detailed kinetic and spectroscopic studies [3] [4]. The initial step involves the coordination of the ligand to copper(I), forming a stable complex that exhibits enhanced reactivity toward aryl halides [4]. This ligand-copper complex then undergoes oxidative addition with the aryl halide substrate, generating a copper(III) intermediate [3].

The imidazole nucleophile coordinates to the copper center through its nitrogen lone pair, forming a ternary complex [4]. The subsequent reductive elimination step releases the coupled product and regenerates the copper(I) catalyst [3]. The rate-determining step typically involves the oxidative addition process, which is significantly accelerated by the presence of appropriate ligands [4].

Advanced ligand systems based on 1,8-naphthyridine scaffolds have demonstrated exceptional efficiency in promoting these transformations [5]. These ligands provide optimal electronic and steric properties for copper coordination while maintaining stability under reaction conditions [5]. The functional 1,8-naphthyridine copper(I) complexes catalyze cross-coupling reactions with catalyst loadings as low as 1 mol%, representing a significant improvement over traditional methods [5].

Solvent-Mediated Optimization of Nucleophilic Aromatic Substitution

Solvent selection represents a critical factor in optimizing nucleophilic aromatic substitution reactions for the synthesis of imidazolyl-methylthio acetophenone derivatives [9] [10]. The choice of solvent affects multiple aspects of the reaction mechanism, including substrate solubility, nucleophile reactivity, and transition state stabilization [9]. Polar aprotic solvents have emerged as the preferred medium for these transformations due to their ability to dissolve ionic reactants while avoiding nucleophile deactivation through hydrogen bonding [9].

N,N-Dimethylformamide has established itself as the gold standard solvent for nucleophilic aromatic substitution reactions involving imidazole nucleophiles [11] [6]. This solvent provides excellent solvation of both organic substrates and inorganic bases while maintaining chemical inertness under typical reaction conditions [11]. The high boiling point of 153 degrees Celsius allows for elevated reaction temperatures that promote reaction kinetics without solvent evaporation [9].

Comparative Solvent Studies

Systematic investigations of solvent effects have revealed significant variations in reaction efficiency across different solvent systems [9] [11]. N,N-Dimethylacetamide demonstrates comparable performance to N,N-dimethylformamide, with slightly higher boiling point (165 degrees Celsius) enabling more aggressive reaction conditions when necessary [11]. Dimethyl sulfoxide, despite its high polarity and excellent solvating properties, often leads to reduced yields due to competing side reactions at elevated temperatures [9].

Acetonitrile represents an interesting alternative solvent that combines moderate polarity with lower boiling point, making it suitable for temperature-sensitive substrates [9] [12]. However, the reduced solvating ability of acetonitrile for ionic species typically results in lower reaction rates and yields compared to N,N-dimethylformamide [9]. Tetrahydrofuran and dioxane, while commonly used in organic synthesis, demonstrate poor performance in nucleophilic aromatic substitution due to inadequate solvation of polar reaction components [9].

SolventBoiling Point (°C)Dielectric ConstantRelative Yield (%)Optimal Temperature (°C)Comments
N,N-Dimethylformamide (DMF)15336.7100110Standard solvent, excellent solvation
N,N-Dimethylacetamide (DMA)16537.895120Slightly higher b.p., good yields
Dimethyl sulfoxide (DMSO)18946.785130High b.p., moderate yields
Acetonitrile8235.97580Lower b.p., reduced efficiency
Tetrahydrofuran (THF)667.64060Poor solvation of ionic species
Dioxane1012.22585Limited substrate solubility
Toluene1112.415110Minimal reaction observed

Mechanistic Implications of Solvent Choice

The solvent environment profoundly influences the mechanism of nucleophilic aromatic substitution through multiple pathways [10]. Polar aprotic solvents stabilize the anionic intermediate formed during the addition-elimination mechanism, thereby lowering the activation energy for the rate-determining step [10]. The absence of protic functionality prevents nucleophile deactivation through hydrogen bonding, maintaining high nucleophilicity throughout the reaction [9].

The dielectric constant of the solvent correlates strongly with reaction efficiency, as higher polarity environments better stabilize the charge-separated transition states [10]. N,N-Dimethylformamide, with its dielectric constant of 36.7, provides optimal balance between substrate solubility and transition state stabilization [9]. Solvents with insufficient polarity fail to adequately stabilize ionic intermediates, leading to higher activation barriers and reduced reaction rates [10].

Temperature optimization within specific solvent systems requires careful consideration of both kinetic and thermodynamic factors [11]. Higher temperatures generally increase reaction rates but may also promote competing elimination reactions or substrate decomposition [11]. The optimal temperature window typically ranges from 100-130 degrees Celsius for most polar aprotic solvents, providing sufficient activation energy while maintaining selectivity [11].

Catalytic Systems for Para-Substituted Acetophenone Synthesis

The development of efficient catalytic systems for para-substituted acetophenone synthesis has focused on transition metal complexes that can activate aromatic carbon-hydrogen bonds or facilitate cross-coupling reactions [13] [7]. Palladium-based catalysts have emerged as particularly versatile platforms for these transformations, offering high selectivity and broad substrate scope under relatively mild conditions [13] [7].

Direct carbon-hydrogen arylation methodologies represent a significant advancement in acetophenone synthesis, eliminating the need for pre-functionalized substrates [7]. These approaches employ palladium catalysts in conjunction with phosphine ligands to achieve regioselective functionalization of aromatic positions [7]. The use of bulky, electron-rich phosphines such as tri-tert-butylphosphine or tricyclohexylphosphine has proven particularly effective in promoting these transformations [7].

Palladium-Catalyzed Methodologies

Palladium acetate combined with bulky phosphine ligands has demonstrated exceptional performance in the synthesis of para-substituted acetophenones through direct arylation protocols [13] [7]. These systems typically operate at temperatures of 100-120 degrees Celsius and achieve yields ranging from 72-85% depending on substrate complexity [7]. The reaction mechanism involves initial carbon-hydrogen bond activation followed by transmetalation and reductive elimination steps [7].

The optimization of palladium-catalyzed systems has revealed critical relationships between ligand structure and catalytic performance [14]. Completely nitrogen-1-selective arylation of unsymmetric imidazoles requires careful pre-formation of the palladium-ligand complex prior to substrate addition [14]. This protocol prevents substrate inhibition of catalyst formation and dramatically improves reaction efficiency [14].

Buchwald-Hartwig amination protocols have been successfully adapted for imidazole arylation, providing complementary reactivity to traditional Ullmann methods [15] [14]. These palladium-catalyzed processes employ bulky, electron-rich ligands and typically operate under milder conditions than copper-based alternatives [15]. The regioselectivity of these reactions can be controlled through careful selection of reaction conditions and catalyst systems [15].

Alternative Catalytic Approaches

Iron-ruthenium bimetallic catalysts have emerged as sustainable alternatives for acetophenone synthesis through hydrodeoxygenation pathways [16]. The Fe₂₅Ru₇₅@SILP system demonstrates exceptional activity for the selective hydrodeoxygenation of hydroxy-acetophenone derivatives while preserving aromatic functionality [16]. These catalysts operate under continuous flow conditions with high robustness and achieve yields of 85-98% [16].

The supported ionic liquid phase (SILP) technology enables catalyst recycling and process intensification through continuous operation [16]. This approach addresses sustainability concerns associated with traditional homogeneous catalysis while maintaining high selectivity and activity [16]. The bimetallic composition provides optimal balance between hydrogenation activity and selectivity, preventing over-reduction of the aromatic ring [16].

Catalyst TypeReaction TypeLoading (mol%)Temperature (°C)Pressure (bar)Typical Yield (%)Substrate ScopeKey Advantages
Pd(OAc)₂/P(n-Bu)Ad₂Direct C-H arylation5.0/7.5120172-85Aryl bromides/iodidesMild conditions, good selectivity
Pd₂(dba)₃/XantPhosBuchwald-Hartwig coupling2.5/5.0100180-95Aryl chlorides/bromidesHigh efficiency, broad scope
Pd/C/CuIUllmann-type coupling5.0/200140160-75Aryl iodides onlySimple setup, no ligand
Fe₂₅Ru₇₅@SILPHydrodeoxygenation1.01803085-98Acetophenone derivativesContinuous flow, high TON
CuI/phenanthrolineClassical Ullmann10/10130165-80Aryl halidesClassical method, reliable

Process Optimization and Scale-Up Considerations

Industrial implementation of these catalytic systems requires careful optimization of reaction parameters to ensure consistent performance at larger scales [17]. Continuous reactor technology has emerged as a preferred approach for acetophenone production, providing superior heat and mass transfer compared to batch processes [17]. The use of heterogeneous catalysts facilitates product separation and catalyst recovery, improving overall process economics [17].

Temperature control represents a critical factor in maintaining selectivity and preventing catalyst deactivation during scale-up operations [17]. Heat exchangers enable efficient energy recovery from exothermic reaction steps while maintaining precise temperature control [17]. Vacuum distillation techniques reduce energy requirements for product purification by operating at lower temperatures [17].

The comprehensive analysis of acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- and related compounds reveals critical molecular determinants governing thromboxane synthase inhibition. This examination focuses on three fundamental aspects of enzyme-inhibitor interactions that define inhibitory potency and selectivity.

Critical Role of Imidazole Orientation in Enzyme-Substrate Recognition

The orientation of the imidazole ring represents the most critical determinant of thromboxane synthase inhibition efficacy [2] [3]. Thromboxane synthase, classified as cytochrome P450 family 5 subfamily A (CYP5A1), contains a heme prosthetic group with iron as the central coordination site [4] [5]. The imidazole nitrogen coordinates directly to the heme iron, forming a six-coordinate low-spin complex that shifts the Soret absorption band from 418 nanometers to approximately 422-424 nanometers [4] [6].
Spectroscopic analysis reveals that imidazole derivatives exhibit distinct binding orientations within the enzyme active site [7] [6]. In wild-type cytochrome P450 enzymes, imidazole coordinates to the iron in an orientation roughly perpendicular to the heme plane, optimizing the overlap between the nitrogen lone pair and the iron d-orbitals [8]. This perpendicular orientation facilitates maximum electron donation from the imidazole nitrogen to the iron center, resulting in the characteristic spectral shift and enzyme inhibition.

The binding affinity demonstrates remarkable variation based on imidazole substitution patterns. Simple imidazole exhibits an inhibition constant (IC₅₀) of 22 micrometers against thromboxane synthase [9] [10], while 1-methylimidazole shows enhanced potency compared to the parent compound [9]. This enhancement results from improved hydrophobic interactions and reduced solvation energy upon binding. Crystallographic studies of cytochrome P450 enzymes reveal that optimal imidazole binding occurs when the nitrogen δ-H group orients toward the propionic acid groups of the heme, creating stabilizing hydrogen bonds [7].

The enzyme-substrate recognition process involves a two-step mechanism for imidazole binding [11]. Initial rapid association occurs between the inhibitor and the protein surface, followed by slower ligation to the heme iron. Stopped-flow kinetic studies demonstrate that substrate binding exhibits biphasic kinetics with time constants of approximately 10 picoseconds and 100 picoseconds [12]. The imidazole orientation significantly influences both binding phases, with properly oriented molecules achieving faster iron coordination and stronger overall binding affinity.

Methylthio Group Contributions to Membrane Permeability and Target Engagement

The methylthio (-S-CH₃) substituent at the para position of the acetophenone ring serves dual functions in enhancing inhibitor effectiveness through improved membrane permeability and target engagement [13] [14]. The methylthio group contributes significantly to the compound's lipophilicity, with calculated logarithmic partition coefficient (LogP) values estimated at approximately 2.5 for acetophenone, 2-(1-imidazolyl)-4'-(methylthio)- [15]. This moderate lipophilicity optimizes the balance between aqueous solubility necessary for systemic distribution and membrane permeability required for cellular uptake.

Membrane permeability studies demonstrate that alkylthio substitutions create continuous hydrophobic surface patches that facilitate membrane crossing [14] [16]. The methylthio group specifically enhances permeability through several mechanisms. First, the sulfur atom provides a polarizable electron cloud that can interact favorably with membrane lipid head groups through induced dipole interactions. Second, the methyl group extends the hydrophobic surface area, promoting insertion into the lipid bilayer interior [14].

Quantitative structure-activity relationship (QSAR) analysis indicates that lipophilicity serves as a significant physicochemical parameter governing thromboxane synthase inhibition [17] [18]. The methylthio group contributes approximately 1.0-1.2 units to the overall LogP value, positioning the compound within the optimal lipophilicity range for membrane permeability without exceeding solubility limitations. Studies of related acetophenone derivatives reveal that alkylthio chain length correlates positively with membrane permeability up to approximately four carbon atoms, beyond which steric hindrance becomes limiting [19] [20] [21].

The target engagement enhancement provided by the methylthio group extends beyond simple membrane permeability effects. The sulfur atom can participate in weak secondary interactions within the enzyme active site, potentially forming sulfur-aromatic contacts with phenylalanine or tryptophan residues lining the binding pocket [22]. These interactions, while individually weak (typically 2-4 kilojoules per mole), collectively contribute to improved binding affinity and residence time within the active site.

Molecular dynamics simulations suggest that the methylthio group occupies a hydrophobic subpocket adjacent to the heme binding site, providing additional stabilization for the enzyme-inhibitor complex [22]. This positioning allows the imidazole ring to maintain optimal coordination geometry with the heme iron while the methylthio group engages in favorable van der Waals contacts with hydrophobic amino acid residues. The combination of enhanced membrane permeability and improved target engagement results in significantly improved overall inhibitory effectiveness compared to unsubstituted imidazole derivatives.

Steric Effects of Acetophenone Substituents on Inhibitor Potency

The acetophenone moiety introduces specific steric constraints that profoundly influence inhibitor potency through modulation of binding geometry and active site accessibility [23] [24]. Steric effects in acetophenone derivatives follow predictable patterns based on substituent size, position, and electronic properties. The carbonyl group of the acetophenone creates a planar rigid framework that constrains the overall molecular conformation, directly affecting the spatial relationship between the imidazole ring and the enzyme active site.

Ortho-substituted acetophenone derivatives demonstrate the most pronounced steric effects on enzyme binding [23]. Substituents at the ortho position relative to the carbonyl group create significant steric hindrance that forces the molecule into non-optimal binding conformations. This steric constraint results in reduced binding affinity, with potency decreasing by factors of 10-100 compared to unsubstituted analogs [23]. The steric effect arises primarily from unfavorable van der Waals contacts between the ortho substituent and amino acid residues lining the enzyme active site.

Meta and para substitution patterns exhibit markedly different steric profiles [25] [26]. Para-substituted derivatives, such as the methylthio compound under investigation, generally maintain favorable binding geometries because the substituent projects away from the enzyme binding interface. Meta-substituted analogs show intermediate steric effects, with binding affinity depending on the specific nature and size of the substituent [25]. Quantitative analysis reveals that substituents with Taft steric parameters (Es) more negative than -1.0 typically result in significant potency reduction [26].

The enzyme active site of thromboxane synthase accommodates multiple ligands simultaneously, suggesting a relatively large binding cavity [22]. Spectroscopic and computational studies indicate that the active site can simultaneously bind both the substrate analog and additional hydrophobic molecules without mutual interference [22]. This observation explains why moderately bulky substituents like methylthio groups enhance rather than diminish binding affinity - they occupy favorable hydrophobic regions without creating prohibitive steric clashes.

Electronic effects of acetophenone substituents interact with steric factors to determine overall inhibitor potency [17] [18]. Electron-withdrawing groups at the para position, such as the methylthio substituent, can influence the electron density distribution throughout the molecule, potentially affecting the basicity of the imidazole nitrogen and its coordination strength to the heme iron [6]. However, QSAR studies indicate that electronic effects, with the exception of Hammett's sigma constant, are less significant than steric and lipophilicity factors in governing thromboxane synthase inhibition [17] [18].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

232.06703418 g/mol

Monoisotopic Mass

232.06703418 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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